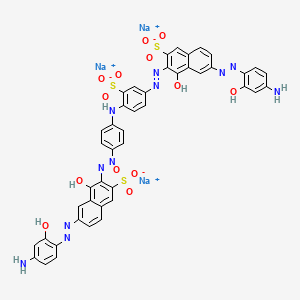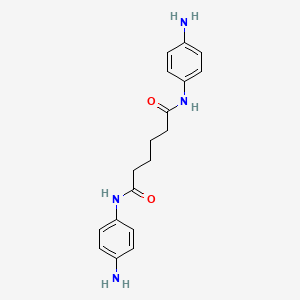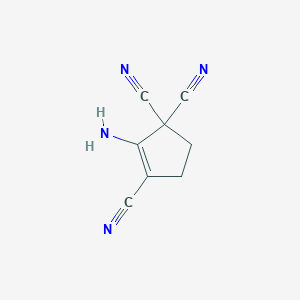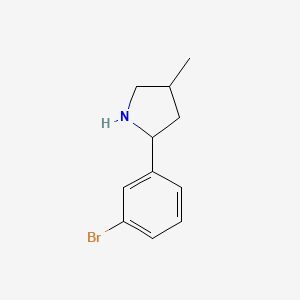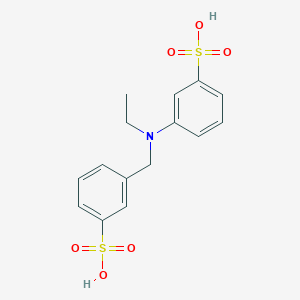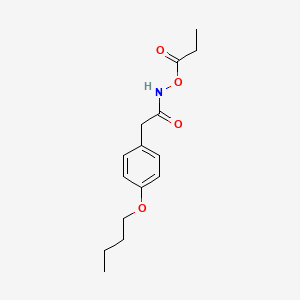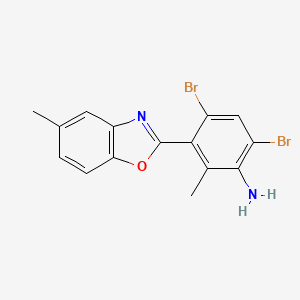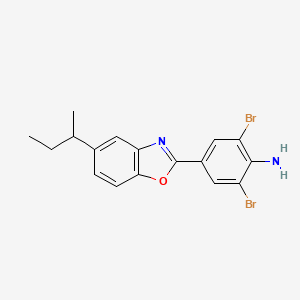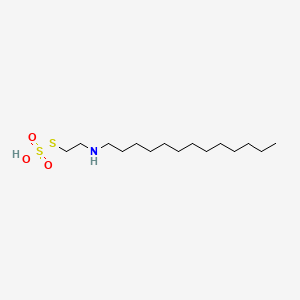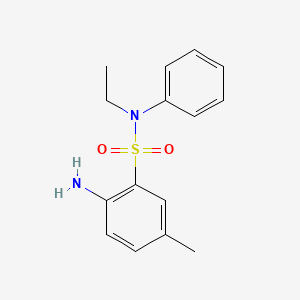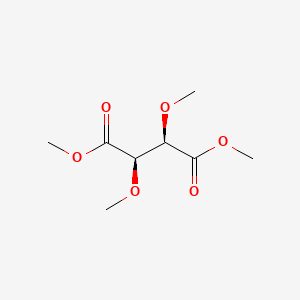
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester is an organic compound with the molecular formula C8H14O6 It is a derivative of succinic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by methoxy groups, and the carboxyl groups are esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester typically involves the esterification of (2R,3R)-2,3-Dimethoxysuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, and advanced purification techniques such as chromatography may be used to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of (2R,3R)-2,3-Dimethoxybutanedioic acid.
Reduction: Formation of (2R,3R)-2,3-Dimethoxybutanediol.
Substitution: Formation of various substituted succinic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The methoxy groups and ester functionalities play a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2,3-Dihydroxy-2,3-dimethylsuccinic acid
- (2R,3R)-2,3-Dimethoxybutanedioic acid
- (2R,3R)-2,3-Dimethoxybutanediol
Uniqueness
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its methoxy groups and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C8H14O6 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
dimethyl (2R,3R)-2,3-dimethoxybutanedioate |
InChI |
InChI=1S/C8H14O6/c1-11-5(7(9)13-3)6(12-2)8(10)14-4/h5-6H,1-4H3/t5-,6-/m1/s1 |
Clave InChI |
JTTRVDRDTDHUPK-PHDIDXHHSA-N |
SMILES isomérico |
CO[C@H]([C@H](C(=O)OC)OC)C(=O)OC |
SMILES canónico |
COC(C(C(=O)OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
